![molecular formula C12H6ClNO2S B2686336 2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one CAS No. 140406-73-1](/img/structure/B2686336.png)

2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

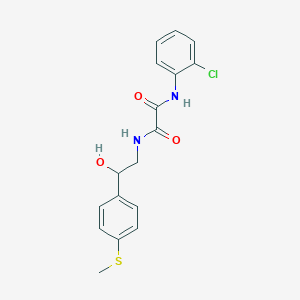

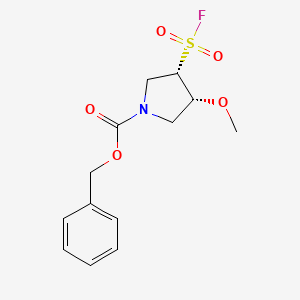

“2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one” is a chemical compound with the molecular formula C12H6ClNO2S . It belongs to the class of heterocyclic compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of “2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one” consists of 12 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

While specific chemical reactions involving “2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one” are not available, similar compounds have been synthesized using various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one” such as melting point, boiling point, density, and refractive index are not available .Aplicaciones Científicas De Investigación

- Field : Medicinal Chemistry

- Application : Quinazolinone derivatives have been tested for their antimicrobial activity against Gram-negative and Gram-positive bacteria .

- Method : The antimicrobial activity is evaluated by testing the compounds against various bacterial strains .

- Results : Among the prepared products, 3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one was found to exhibit potent in vitro anti-microbial activity against Staphylococcus aureus .

- Field : Medicinal Chemistry

- Application : New 2,3-di-substituted-2,3-dihydro-quinazolin-4 (1 H )-ones have been synthesized with the aim of developing potentially useful anticancer agents .

- Method : The synthesis of these compounds is assisted by microwave and PMoA-catalysis .

- Results : The synthesized compounds were evaluated for their radical scavenging capacity and antiproliferative potential .

Antimicrobial Activity

Anticancer Activity

- Field : Medicinal Chemistry

- Application : Some derivatives of oxazine, a compound structurally similar to “2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one”, have been found to have potential in the treatment of neurological disorders .

- Method : These compounds are synthesized and then tested for their efficacy in treating various neurological conditions .

- Results : While specific results vary depending on the derivative and the condition being treated, some oxazine derivatives have shown promising results in preliminary studies .

- Field : Medicinal Chemistry

- Application : Dimeric 2-(2-chlorophenyl)-quinazolin-4-ones, which are structurally similar to “2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one”, have been screened for their antibacterial activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Streptococcus pyogenes .

- Method : The compounds were tested in triplicate at different concentrations of 1000, 500, 200, 100, 50, 25, 12.5 μg/ml .

- Results : The specific results of this study are not provided in the source, but the testing indicates a potential antibacterial application for these compounds .

Treatment of Neurological Disorders

Antibacterial Activity

Propiedades

IUPAC Name |

2-(2-chlorophenyl)thieno[3,2-d][1,3]oxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClNO2S/c13-8-4-2-1-3-7(8)11-14-9-5-6-17-10(9)12(15)16-11/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSYWOORIBXTII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C(=O)O2)SC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-ethyl-1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B2686258.png)

![6-Benzylbenzo[d][2]benzazepine-5,7-dione](/img/structure/B2686261.png)

![5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2686262.png)

![(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B2686264.png)

![N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2686274.png)

![2-[(4-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2686276.png)